9-Benzyl-6-phenyl-9H-purine
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Overview
Description
9-Benzyl-6-phenyl-9H-purine is a synthetic purine derivative characterized by the presence of benzyl and phenyl groups attached to the purine ring Purines are fundamental components of nucleic acids, making them crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-phenyl-9H-purine typically involves the benzylation and phenylation of purine derivatives. One common method starts with the preparation of 2,6-dichloropurine, which can be synthesized from xanthine or adenine. The dichloropurine is then subjected to benzylation and phenylation reactions under controlled conditions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while phenylation can be carried out using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-phenyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the purine ring or the attached benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives .
Scientific Research Applications
9-Benzyl-6-phenyl-9H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and as a model compound for studying purine chemistry.
Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-Benzyl-6-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, such as DAPK-1, which plays a role in apoptosis. The compound’s ability to induce cell death by apoptosis makes it a promising candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-9-phenylpurine: Similar in structure but with different substitution patterns.
9-Benzyl-6-(2-furyl)purine: Contains a furan ring instead of a phenyl group.
9-Benzyl-6-aminopurine: Features an amino group at the 6-position instead of a phenyl group
Uniqueness
9-Benzyl-6-phenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its potential as a versatile compound in various research fields .
Properties
CAS No. |
83135-02-8 |
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Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
9-benzyl-6-phenylpurine |
InChI |
InChI=1S/C18H14N4/c1-3-7-14(8-4-1)11-22-13-21-17-16(19-12-20-18(17)22)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |
InChI Key |
WLEVNCRQTDYJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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